molecular formula C10H14BrN3O2 B2737547 tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate CAS No. 1776066-29-5

tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate

Cat. No.: B2737547
CAS No.: 1776066-29-5
M. Wt: 288.145
InChI Key: PKIOSMBETRQYBN-UHFFFAOYSA-N
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Description

Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is a heterocyclic compound that features a bromine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a tert-butyl ester in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the heterocyclic structure allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: A similar compound with a pyrrole ring instead of an imidazo[1,2-b]pyrazole ring.

    7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole: A compound without the tert-butyl ester group.

Uniqueness

Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is unique due to the presence of both the bromine atom and the tert-butyl ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .

Biological Activity

Tert-butyl 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate is a heterocyclic compound within the imidazo[1,2-b]pyrazole family. This compound has garnered attention due to its diverse biological activities, which have been explored in various scientific studies. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

The molecular structure and properties of this compound can be summarized as follows:

Property Value
Molecular FormulaC10H14BrN3O2
Molecular Weight288.14 g/mol
IUPAC Nametert-butyl 7-bromo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate
InChI KeySFDKOVTXARCOPG-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN2C1=CC(=N2)Br

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including those with imidazo[1,2-b]pyrazole structures, exhibit significant antimicrobial properties. A study highlighted that certain synthesized compounds showed high activity against various bacterial strains and fungi. For instance, compounds were tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating promising results comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. In particular, compounds similar to this compound were evaluated for their ability to inhibit inflammation in animal models. One study reported that specific pyrazoles exhibited effects comparable to indomethacin in reducing edema in carrageenan-induced inflammation models .

Antitumor Activity

Recent investigations have focused on the antitumor properties of imidazo[1,2-b]pyrazoles. For example, certain derivatives have demonstrated inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogen substituents like bromine has been associated with enhanced cytotoxicity . Notably, the combination of these compounds with conventional chemotherapeutics like doxorubicin showed a synergistic effect in inhibiting tumor growth.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. These targets may include enzymes involved in inflammatory pathways or receptors associated with tumor growth. The binding affinity and selectivity of the compound towards these targets are crucial for its efficacy .

Study on Antimicrobial Efficacy

In a comparative study involving various pyrazole derivatives, this compound was tested against multiple pathogens. The results demonstrated significant inhibition of microbial growth at concentrations as low as 40 µg/mL .

Evaluation of Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of this compound using a carrageenan-induced edema model in mice. The compound exhibited a dose-dependent reduction in swelling comparable to standard anti-inflammatory drugs .

Properties

IUPAC Name

tert-butyl 7-bromo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)7(11)6-12-14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIOSMBETRQYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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